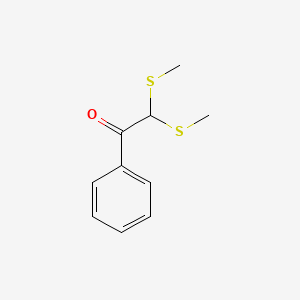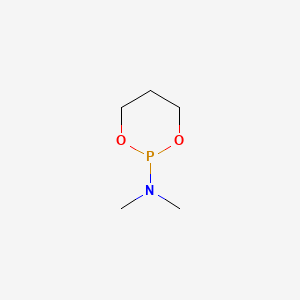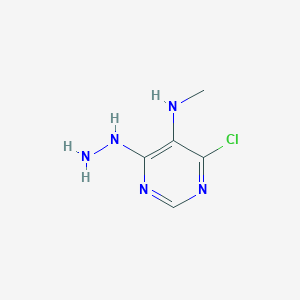
Indium--plutonium (3/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indium-plutonium (3/1) is a compound formed by the combination of indium and plutonium in a 3:1 ratio Indium is a metal known for its low melting point, malleability, and ductility, while plutonium is a radioactive metal with significant applications in nuclear energy
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indium-plutonium (3/1) involves the reaction of indium and plutonium under controlled conditions. One common method is the direct combination of indium and plutonium metals in a high-temperature furnace. The reaction typically occurs at temperatures above 1000°C to ensure complete mixing and formation of the compound.
Industrial Production Methods: Industrial production of indium-plutonium (3/1) involves the use of advanced metallurgical techniques. The metals are melted together in a vacuum or inert atmosphere to prevent oxidation. The molten mixture is then cooled and solidified to obtain the desired compound. This process ensures high purity and uniformity of the final product.
Chemical Reactions Analysis
Types of Reactions: Indium-plutonium (3/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxygen or other oxidizing agents at elevated temperatures.
Reduction: Reduction reactions can be carried out using hydrogen or other reducing agents.
Substitution: Substitution reactions involve the replacement of one element in the compound with another, typically using halogens or other reactive species.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce indium oxide and plutonium oxide, while reduction may yield pure indium and plutonium metals.
Scientific Research Applications
Indium-plutonium (3/1) has several scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique properties.
Medicine: Investigated for use in targeted cancer therapies due to the radioactive nature of plutonium.
Industry: Utilized in the development of advanced materials and nuclear energy applications.
Mechanism of Action
The mechanism of action of indium-plutonium (3/1) involves the interaction of its constituent elements with molecular targets. Plutonium’s radioactive properties enable it to emit radiation, which can be harnessed for various applications. Indium, on the other hand, can form stable complexes with other molecules, enhancing the compound’s overall functionality.
Molecular Targets and Pathways:
Radiation Emission: Plutonium emits alpha particles, which can be used for targeted radiation therapy.
Complex Formation: Indium forms complexes with biological molecules, aiding in the delivery of therapeutic agents.
Comparison with Similar Compounds
Indium-plutonium (3/1) can be compared with other similar compounds, such as:
Indium-Gallium (3/1): Similar in terms of indium content but lacks the radioactive properties of plutonium.
Plutonium-Uranium (3/1): Both are radioactive, but uranium has different nuclear properties compared to indium.
Indium-Tin (3/1): Used in electronics, but does not have the same applications in nuclear energy as indium-plutonium (3/1).
Uniqueness: The unique combination of indium and plutonium in a 3:1 ratio provides a compound with both the chemical versatility of indium and the radioactive properties of plutonium, making it suitable for specialized applications in research and industry.
Properties
CAS No. |
12141-97-8 |
|---|---|
Molecular Formula |
In3Pu |
Molecular Weight |
588.52 g/mol |
InChI |
InChI=1S/3In.Pu |
InChI Key |
ITYMUDQEGHISFG-UHFFFAOYSA-N |
Canonical SMILES |
[In].[In].[In].[Pu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



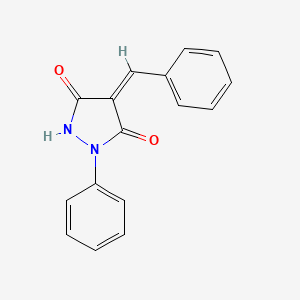
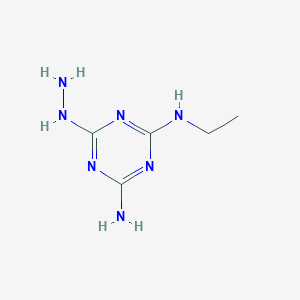
![3-[(2-methyl-6-oxo-6,7-dihydro-3H-purin-8-yl)sulfanyl]propanoic acid](/img/structure/B14719759.png)

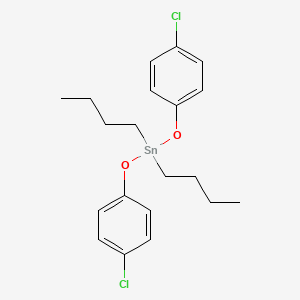
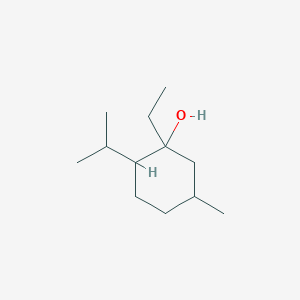

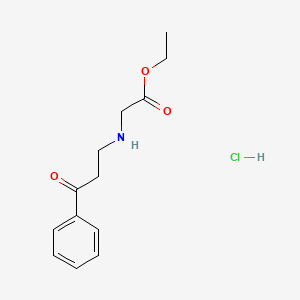
![[1-[(E)-3-phenylprop-2-enyl]piperidin-3-yl] 2-hydroxy-2,2-diphenylacetate](/img/structure/B14719795.png)
